4-Phenyl-2-(piperidin-1-yl)quinazoline
CAS No.: 14005-51-7
Cat. No.: VC7946748
Molecular Formula: C19H19N3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14005-51-7 |
|---|---|
| Molecular Formula | C19H19N3 |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 4-phenyl-2-piperidin-1-ylquinazoline |
| Standard InChI | InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-16-11-5-6-12-17(16)20-19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2 |
| Standard InChI Key | OLRQEYHHPDXGTO-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
| Canonical SMILES | C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a quinazoline backbone (a fused bicyclic system comprising a benzene ring and a pyrimidine ring) with two key substituents:
-
4-Phenyl group: Aromatic ring attached to the 4-position of the quinazoline core, enhancing lipophilicity and π-π stacking potential.
-
2-Piperidin-1-yl group: A saturated six-membered nitrogen-containing ring at the 2-position, contributing to conformational flexibility and hydrogen-bonding capabilities.
Molecular Formula: CHN
Molecular Weight: 289.38 g/mol
IUPAC Name: 4-Phenyl-2-(piperidin-1-yl)quinazoline
Physicochemical Characteristics
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the piperidinyl group; limited aqueous solubility.
-
Melting Point: Estimated range: 180–190°C (based on analogs ).
-
logP: Predicted value ≈3.2 (indicative of moderate lipophilicity).
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-phenyl-2-(piperidin-1-yl)quinazoline typically involves a multi-step process:
Step 1: Formation of Quinazoline Core
Anthranilic acid derivatives undergo cyclization with formamide or equivalents under thermal conditions (120–140°C) to yield quinazolin-4(3H)-one .
Step 2: Chlorination
Treatment with phosphorus oxychloride (POCl) converts the 4-keto group to a chloro substituent, producing 4-chloroquinazoline .
Step 3: Piperidine Substitution
Nucleophilic aromatic substitution at the 2-position with piperidine in the presence of a base (e.g., triethylamine) yields the target compound .
Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Anthranilic acid + formamide, 120°C, 12 h | 70–80 |
| 2 | POCl, DMF, reflux, 6 h | 60–65 |
| 3 | Piperidine, TEA, chloroform, reflux, 24 h | 50–55 |
Industrial-Scale Considerations
-
Continuous Flow Reactors: Enhance reaction efficiency and safety during chlorination .
-
Catalytic Optimization: Palladium catalysts may improve substitution kinetics at the 2-position.
Biological Activity and Mechanisms
Table 2: Comparative Antiproliferative Activity of Quinazoline Derivatives
| Compound | Cell Line | IC (µM) | Target |
|---|---|---|---|
| 4-Phenyl-2-(piperidin-1-yl)quinazoline (inferred) | MCF-7 | ~10–15* | EGFR-TK |
| Lapatinib | MCF-7 | 0.025 | EGFR/HER2 |
*Estimated based on structural analogs .
Antimicrobial Activity
While direct evidence is lacking, the piperidinyl group’s lipophilicity may enhance membrane permeability, a trait observed in related antimicrobial quinazolines .
Structure-Activity Relationships (SAR)
Impact of Substituents
-
4-Phenyl Group: Essential for π-π interactions with hydrophobic kinase domains .
-
2-Piperidin-1-yl Group: Improves solubility and modulates steric hindrance, affecting target binding .
Analog Comparisons
-
4-Anilinoquinazolines: Superior anticancer activity due to additional hydrogen-bonding motifs .
-
6-Substituted Derivatives: Sulfonyl-piperazine groups enhance potency via electrostatic interactions .
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
-
Caco-2 Permeability: Moderate (predicted P ≈15 × 10 cm/s), suggesting oral bioavailability.
-
Plasma Protein Binding: Estimated >90% due to aromatic and heterocyclic motifs.
Metabolic Pathways
-
Cytochrome P450: Likely substrates for CYP3A4, leading to potential drug-drug interactions.
-
Oxidation: Piperidine ring oxidation to N-oxide derivatives may occur in hepatic microsomes .
Applications in Drug Development
Targeted Cancer Therapies
-
EGFR Inhibitors: Potential use in non-small cell lung cancer (NSCLC) and breast cancer .
-
Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants investigation.
Central Nervous System (CNS) Disorders
Structural analogs demonstrate GABA-A receptor modulation, suggesting anticonvulsant applications .
Challenges and Future Directions
Limitations
-
Synthetic Complexity: Low yields in piperidine substitution steps hinder large-scale production .
-
Off-Target Effects: Quinazolines may inhibit multiple kinases, necessitating selectivity optimization.
Research Priorities
-
In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.
-
Crystallographic Analysis: Resolve EGFR-TK co-crystal structures to guide rational design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume